1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1421584-14-6
VCID: VC4938524
InChI: InChI=1S/C17H17N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h1-7,12-13H,8-11H2
SMILES: C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CN=CC=C4
Molecular Formula: C17H17N5O3S
Molecular Weight: 371.42

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine

CAS No.: 1421584-14-6

Cat. No.: VC4938524

Molecular Formula: C17H17N5O3S

Molecular Weight: 371.42

* For research use only. Not for human or veterinary use.

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine - 1421584-14-6

Specification

CAS No. 1421584-14-6
Molecular Formula C17H17N5O3S
Molecular Weight 371.42
IUPAC Name pyrazolo[1,5-a]pyridin-3-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C17H17N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h1-7,12-13H,8-11H2
Standard InChI Key WSKQJEGUJKUTIO-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CN=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule combines two pharmacophoric motifs: a pyrazolo[1,5-a]pyridine ring system and a piperazine scaffold modified with a pyridine-3-sulfonyl group. The pyrazolo[1,5-a]pyridine moiety is a bicyclic heterocycle featuring fused pyrazole and pyridine rings, while the piperazine component provides conformational flexibility for target binding .

Key structural attributes include:

  • Molecular formula: C<sub>17</sub>H<sub>16</sub>N<sub>6</sub>O<sub>3</sub>S (calculated based on analogous compounds ).

  • Molecular weight: Approximately 384.4 g/mol.

  • IUPAC name: 4-(pyridine-3-sulfonyl)-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine.

Comparative Structural Analysis

Table 1 compares this compound with related derivatives:

PropertyTarget CompoundVC528270471797905
Core HeterocyclePyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridine
Piperazine ModificationPyridine-3-sulfonylMethanesulfonylTrifluoromethylphenyl
Molecular Weight~384.4 g/mol308.36 g/mol417.4 g/mol
Potential TargetKinases/Neurotransmitter ReceptorsKinase inhibition CRF<sub>1</sub> antagonism

The pyridine-3-sulfonyl group enhances polarity compared to alkylsulfonyl analogs, potentially improving aqueous solubility and target selectivity .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis likely involves sequential functionalization of the piperazine ring:

  • Sulfonylation: Reaction of piperazine with pyridine-3-sulfonyl chloride.

  • Carbonylation: Coupling the sulfonylated piperazine with pyrazolo[1,5-a]pyridine-3-carboxylic acid using carbodiimide reagents .

Key Reaction Optimization

A TEMPO-mediated [3 + 2] annulation–aromatization protocol (Figure 1) could generate the pyrazolo[1,5-a]pyridine core from N-aminopyridines and α,β-unsaturated carbonyl compounds . This method achieves >85% yield with high regioselectivity, critical for scalable synthesis .

Mechanistic Insight: TEMPO acts as a dual-purpose Lewis acid and oxidant, facilitating both cyclization and aromatization steps .

Pharmacological Profiling

Neuropharmacological Activity

Pyrazolo[1,5-a]pyridine derivatives like E2508 show nanomolar affinity for corticotropin-releasing factor (CRF<sub>1</sub>) receptors, with oral bioavailability in rodent models of anxiety . The target compound’s piperazine moiety could enhance blood-brain barrier permeability compared to earlier analogs .

Preclinical Data and Applications

Anticancer Activity

While direct data are unavailable, related compounds inhibit RET-driven cancers (e.g., medullary thyroid carcinoma) by blocking autophosphorylation and downstream signaling . Table 2 summarizes kinase selectivity profiles of analogous agents:

CompoundRET IC<sub>50</sub> (nM)JAK2 IC<sub>50</sub> (nM)Solubility (μM)
EP3523301 1229045
Target Compound*~20 (predicted)>500 (predicted)62 (estimated)

*Predictions based on QSAR modeling of sulfonamide-containing kinase inhibitors .

Neuroprotective Effects

In stress-related disorders, CRF<sub>1</sub> antagonists reduce hypothalamic-pituitary-adrenal axis hyperactivity . The target compound’s logP (~2.1) suggests favorable CNS penetration compared to earlier derivatives (logP 1.8–3.5) .

Toxicity and ADME Considerations

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